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molecular formula C12H18O2 B8343496 2-Acetyl-4,5-diisopropylfuran

2-Acetyl-4,5-diisopropylfuran

Cat. No. B8343496
M. Wt: 194.27 g/mol
InChI Key: YFFUDXZPBDABLZ-UHFFFAOYSA-N
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Patent
US08722730B2

Procedure details

A solution of 4,5-diisopropylfuran-2-carboxylic acid (196 mg, 1.00 mmol) in diethyl ether (6 ml) was cooled to −18° C., and added dropwise with methyllithium (1.2 M in Et2O, 2.5 ml, 3 mmol), and the mixture was stirred for 45 minutes. The reaction mixture was added with saturated aqueous ammonium chloride, and the mixture was extracted with diethyl ether. The reaction mixture was treated in a conventional manner, and then the resultant was purified by silica gel chromatography [hexane-ethyl acetate (7:1)] to obtain the title compound (162 mg, 84%) as colorless oil.
Quantity
196 mg
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
84%

Identifiers

REACTION_CXSMILES
[CH:1]([C:4]1[CH:5]=[C:6]([C:12]([OH:14])=O)[O:7][C:8]=1[CH:9]([CH3:11])[CH3:10])([CH3:3])[CH3:2].[CH3:15][Li].[Cl-].[NH4+]>C(OCC)C>[C:12]([C:6]1[O:7][C:8]([CH:9]([CH3:10])[CH3:11])=[C:4]([CH:1]([CH3:2])[CH3:3])[CH:5]=1)(=[O:14])[CH3:15] |f:2.3|

Inputs

Step One
Name
Quantity
196 mg
Type
reactant
Smiles
C(C)(C)C=1C=C(OC1C(C)C)C(=O)O
Name
Quantity
6 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
2.5 mL
Type
reactant
Smiles
C[Li]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 45 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with diethyl ether
ADDITION
Type
ADDITION
Details
The reaction mixture was treated in a conventional manner
CUSTOM
Type
CUSTOM
Details
the resultant was purified by silica gel chromatography [hexane-ethyl acetate (7:1)]

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
C(C)(=O)C=1OC(=C(C1)C(C)C)C(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 162 mg
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 83.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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